REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[C:9]2C=CC=CC=2)=[CH:4][CH:3]=1.[CH:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH:19]=[CH:18][C:17]=1[O:26][CH2:27][C:28]([OH:30])=O>ClCCl.C(N(CC)CC)C.O.C(=O)(O)[O-].[Na+]>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:28](=[O:30])[CH2:27][O:26][C:17]2[CH:18]=[CH:19][C:20]3[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:16]=2)=[CH:3][CH:4]=1)(=[O:15])[CH3:9] |f:5.6|
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)OCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at -78° C. and for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solids were recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water and dichloromethane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)NC(COC1=CC2=CC=CC=C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |